REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[Br:1][C:2]1[C:10]([N+:12]([O-:14])=[O:13])=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a rate
|
Type
|
CUSTOM
|
Details
|
the temperature below 70° C
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
STIRRING
|
Details
|
vigorously stirred
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered through a sintered glass funnel
|
Type
|
WASH
|
Details
|
the solid was washed well with water
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the solid in acetic acid (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
after concentration to a half of the volume, crystals
|
Type
|
CUSTOM
|
Details
|
separated (16.72 g)
|
Type
|
CUSTOM
|
Details
|
An additional crop of 7.52 g was obtained
|
Type
|
CUSTOM
|
Details
|
to give a total yield of 24.24 g (41%)
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |